- Chemistry and stereochemistry of iridoids, V. Crystal and molecular structure of hexaacetylleonuride - stereochemical correlations of some iridoid glucosidesLiebigs Annalen der Chemie, 1985, (5), 1063-81,
Cas no 97169-44-3 (8-O-Acetylharpagide)

8-O-Acetylharpagide 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- 6-Epi-8-O-acetylharpagide
- b-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopen ta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]...
- b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside (ACI)
- D
- β-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1α,4aα,5β,7α,7aα)]- (ZCI)
- NCGC00385118-01_C17H26O11_1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- LS-14603
- PD086963
- NCGC00385118-01
- 1-(Hexopyranosyloxy)-4a,5-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- 97169-44-3
- 8-O-Acetylharpagide
- [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- AKOS040761199
- FS-9232
- [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- -D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl -D-glucopyranoside
- [ "" ]
-
- インチ: 1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
- InChIKey: CAFTUQNGDROXEZ-FPARNOHQSA-N
- ほほえんだ: O[C@]12[C@@H](O)C[C@](C)(OC(=O)C)[C@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 406.14751164g/mol
- どういたいしつりょう: 406.14751164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.0 g/cm3
- ふってん: 607.2±0.0 °C at 760 mmHg
- フラッシュポイント: 215.9±0.0 °C
- じょうきあつ: 0.0±0.0 mmHg at 25°C
8-O-Acetylharpagide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8-O-Acetylharpagide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3162-5 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3162-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E99820-5mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN3162-1 mL * 10 mM (in DMSO) |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AX16084-5mg |
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- |
97169-44-3 | 98.0% | 5mg |
$719.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3162-1 mg |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3162-1 ml * 10 mm |
6-Epi-8-O-acetylharpagide |
97169-44-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
8-O-Acetylharpagide 合成方法
ごうせいかいろ 1
8-O-Acetylharpagide Raw materials
8-O-Acetylharpagide Preparation Products
8-O-Acetylharpagide 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoid O-glycosides
8-O-Acetylharpagideに関する追加情報
Professional Introduction to 8-O-Acetylharpagide (CAS No. 97169-44-3)
8-O-Acetylharpagide, identified by the Chemical Abstracts Service Number (CAS No.) 97169-44-3, is a bioactive compound derived from the plant *Harpagophytum procumbens*, commonly known as Devil's Claw. This natural product has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its diverse pharmacological properties. The acetylated derivative, 8-O-Acetylharpagide, exhibits enhanced bioavailability and modulatory effects on several biological pathways, making it a promising candidate for therapeutic applications.
The structural modification of harpagoside, the parent compound, to form 8-O-Acetylharpagide involves the introduction of an acetyl group at the 8-O position. This chemical alteration not only improves the compound's solubility and stability but also influences its interaction with biological targets. Recent studies have highlighted the compound's potential in managing chronic inflammatory conditions, pain syndromes, and even certain neurological disorders. The enhanced efficacy of 8-O-Acetylharpagide is attributed to its ability to modulate key enzymes and receptors involved in inflammatory responses.
One of the most compelling aspects of 8-O-Acetylharpagide is its mechanism of action, which involves inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These enzymes are pivotal in the production of prostaglandins and leukotrienes, which are major mediators of inflammation. By suppressing their activity, 8-O-Acetylharpagide effectively reduces inflammation and alleviates pain associated with conditions such as osteoarthritis and rheumatoid arthritis. Furthermore, preclinical studies have demonstrated its ability to cross the blood-brain barrier, suggesting potential applications in neuroinflammatory diseases.
Recent advancements in metabolomics and proteomics have provided deeper insights into the pharmacodynamic effects of 8-O-Acetylharpagide. These high-throughput analytical techniques have revealed that the compound interacts with a variety of molecular targets, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The modulation of these signaling pathways not only contributes to anti-inflammatory effects but also suggests potential therapeutic benefits in cancer prevention and treatment. The compound's ability to induce apoptosis in certain cancer cell lines further underscores its multifaceted pharmacological profile.
The synthetic pathway for 8-O-Acetylharpagide has also been optimized to enhance yield and purity. Modern synthetic methodologies, including enzymatic acylation and chiral resolution techniques, have enabled the production of high-purity batches suitable for clinical trials. These advancements have laid the foundation for Phase II clinical studies aimed at evaluating its efficacy in human subjects. Initial results from these trials are promising, with significant reductions in pain scores and inflammatory markers observed in patients with chronic inflammatory disorders.
The pharmacokinetic properties of 8-O-Acetylharpagide have been thoroughly characterized using non-invasive imaging techniques such as positron emission tomography (PET). These studies have shown that the compound exhibits rapid absorption after oral administration and achieves peak plasma concentrations within a few hours. Its prolonged half-life allows for once-daily dosing, improving patient compliance. Additionally, metabolic studies have identified major circulating metabolites that retain significant bioactivity, further supporting its therapeutic potential.
The safety profile of 8-O-Acetylharpagide has been assessed through comprehensive toxicological studies conducted in vitro and in vivo. These investigations have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. Notably, it does not exhibit significant interactions with commonly prescribed medications, making it a viable option for patients on multiple drug regimens. However, further long-term studies are necessary to fully elucidate any potential adverse effects associated with prolonged use.
The role of natural products like 8-O-Acetylharpagide in modern medicine cannot be overstated. As drug-resistant pathogens emerge and chronic diseases become increasingly prevalent, there is a growing need for novel therapeutic agents with minimal side effects. The sustainable harvesting practices employed in obtaining Devil's Claw for 8-O-Acetylharpagide production also highlight its environmental benefits compared to synthetic alternatives. This aligns with global efforts to promote green chemistry and sustainable pharmaceutical practices.
In conclusion, 8-O-Acetylharpagide (CAS No. 97169-44-3) represents a significant advancement in natural product-based medicine. Its multifaceted pharmacological effects, coupled with an favorable safety profile and sustainable production methods, position it as a promising therapeutic agent for various inflammatory and neurological disorders. Continued research into its mechanisms of action and clinical applications will further solidify its role in modern healthcare.
97169-44-3 (8-O-Acetylharpagide) 関連製品
- 6926-14-3(8-O-Acetylharpagide)
- 1951445-14-9((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)
- 1806579-41-8(4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid)
- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)
- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)
- 953177-47-4(5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-methoxybenzoate)
- 2680666-99-1(benzyl N-{5-(3-chlorophenyl)sulfamoyl-2-hydroxyphenyl}carbamate)
- 2171988-42-2(N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride)
- 1804857-39-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)
- 1287223-84-0(N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide)
